2-bromo-4,5-diphenylthiophene-3-carboxylic acid
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Overview
Description
2-Bromo-4,5-diphenylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with bromine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-diphenylthiophene-3-carboxylic acid typically involves the bromination of 4,5-diphenylthiophene-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-diphenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Coupling Reactions: Utilize palladium catalysts and boronic acids or stannanes in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Yield substituted thiophene derivatives.
Oxidation Reactions: Produce sulfoxides or sulfones.
Coupling Reactions: Form biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-4,5-diphenylthiophene-3-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Employed in the design of novel materials with unique optical and electronic properties for sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-diphenylthiophene-3-carboxylic acid depends on its application:
In Organic Electronics: The compound acts as a π-conjugated system, facilitating charge transport and light emission.
In Medicinal Chemistry: It interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, enhancing the performance of devices like sensors and solar cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Bromo-3-thiophenecarboxylic acid
- 2-Bromofuran-3-carboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
2-Bromo-4,5-diphenylthiophene-3-carboxylic acid is unique due to the presence of phenyl groups at the 4 and 5 positions of the thiophene ring, which enhances its conjugation and electronic properties. This structural feature distinguishes it from other brominated thiophene derivatives and contributes to its superior performance in applications such as organic electronics and materials science.
Properties
IUPAC Name |
2-bromo-4,5-diphenylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2S/c18-16-14(17(19)20)13(11-7-3-1-4-8-11)15(21-16)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUTFCZYNDTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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